5-(2,3,5-Trichlorophenyl)pyrimidine-2-carbonitrile
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Overview
Description
5-(2,3,5-Trichlorophenyl)pyrimidine-2-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,5-Trichlorophenyl)pyrimidine-2-carbonitrile typically involves the reaction of 2,3,5-trichlorobenzonitrile with appropriate reagents to form the pyrimidine ring. One common method involves the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-(2,3,5-Trichlorophenyl)pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting tyrosine kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(2,3,5-Trichlorophenyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as tyrosine kinases. The compound acts as an ATP mimetic, binding to the ATP-binding site of the enzyme and inhibiting its activity. This leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure and have been studied for their anticancer and enzyme inhibitory activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity and potential as anticancer agents.
Uniqueness
5-(2,3,5-Trichlorophenyl)pyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its trichlorophenyl group enhances its binding affinity to molecular targets, making it a potent inhibitor of tyrosine kinases compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C11H4Cl3N3 |
---|---|
Molecular Weight |
284.5 g/mol |
IUPAC Name |
5-(2,3,5-trichlorophenyl)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C11H4Cl3N3/c12-7-1-8(11(14)9(13)2-7)6-4-16-10(3-15)17-5-6/h1-2,4-5H |
InChI Key |
JKFJIRAYVSEQSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=CN=C(N=C2)C#N)Cl)Cl)Cl |
Origin of Product |
United States |
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